4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline
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Overview
Description
4-(6,6-Dimethyl-3-azabicyclo[310]hexan-3-yl)aniline is a complex organic compound featuring a bicyclic structure with nitrogen and aniline functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline typically involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis. One common method employs Ru (II) catalysis, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The process optimization focuses on improving yields, reducing reaction times, and minimizing the use of expensive reagents. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: The aniline group allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfuric acid, and halogenation using halogens like chlorine or bromine
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The aniline group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A key intermediate in the synthesis of the target compound.
tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Another bicyclic compound with similar structural features .
Uniqueness: 4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline is unique due to its combination of a bicyclic structure with an aniline group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H18N2 |
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Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline |
InChI |
InChI=1S/C13H18N2/c1-13(2)11-7-15(8-12(11)13)10-5-3-9(14)4-6-10/h3-6,11-12H,7-8,14H2,1-2H3 |
InChI Key |
XHHAITOXQZVVHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CN(C2)C3=CC=C(C=C3)N)C |
Origin of Product |
United States |
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